molecular formula C18H23N3O4 B2578919 Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate CAS No. 2411338-38-8

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate

Cat. No. B2578919
CAS RN: 2411338-38-8
M. Wt: 345.399
InChI Key: YCOROQNDWZECQK-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate, also known as OPA-15406, is a small molecule inhibitor of the protein-protein interaction between the transcription factor STAT3 and the coactivator CBP. This interaction is crucial for the activation of STAT3-mediated gene transcription, which is implicated in various diseases including cancer, inflammation, and autoimmune disorders. OPA-15406 has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.

Mechanism of Action

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate inhibits the protein-protein interaction between STAT3 and CBP, which is crucial for the activation of STAT3-mediated gene transcription. This interaction is mediated by the SH2 domain of STAT3 and the KIX domain of CBP. Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate binds to the KIX domain of CBP and prevents its interaction with the SH2 domain of STAT3, thereby inhibiting STAT3-mediated gene transcription.
Biochemical and Physiological Effects:
Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been shown to inhibit STAT3-mediated gene transcription and induce apoptosis in cancer cells. In addition, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has also shown anti-inflammatory effects in various animal models of inflammation and autoimmune disorders. However, the exact biochemical and physiological effects of Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate are still being studied.

Advantages and Limitations for Lab Experiments

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has shown high selectivity for the STAT3-CBP interaction and does not inhibit other protein-protein interactions. However, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate also has some limitations. It has low solubility in water and requires the use of organic solvents for in vitro experiments. In addition, its pharmacokinetic properties and toxicity profile are still being studied.

Future Directions

There are several future directions for the study of Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate. One direction is the optimization of its pharmacokinetic properties and toxicity profile for clinical use. Another direction is the study of its efficacy in various animal models of cancer, inflammation, and autoimmune disorders. Furthermore, the development of novel drug delivery systems for Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate could enhance its therapeutic potential. Finally, the identification of new protein-protein interactions involved in the pathogenesis of various diseases could lead to the discovery of new small molecule inhibitors like Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate.

Synthesis Methods

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the condensation of 4-phenylpiperazine with 3-oxo-3-(2-propen-1-yl)propionic acid to form the intermediate 4-phenylpiperazine-1-carboxylic acid. This intermediate is then coupled with N-(tert-butoxycarbonyl)-L-aspartic acid β-methyl ester to form the dipeptide intermediate. The final step involves the removal of the tert-butoxycarbonyl protecting group and the formation of the methyl ester to yield Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate.

Scientific Research Applications

Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been extensively studied for its potential therapeutic applications in various diseases. In cancer, STAT3 activation is known to promote tumor growth, survival, and metastasis. Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has been shown to inhibit STAT3-mediated gene transcription and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition, Methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate has also shown anti-inflammatory effects in various animal models of inflammation and autoimmune disorders, suggesting its potential use in these diseases.

properties

IUPAC Name

methyl (E)-4-oxo-4-[[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]amino]but-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O4/c1-25-18(24)8-7-16(22)19-10-9-17(23)21-13-11-20(12-14-21)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3,(H,19,22)/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOROQNDWZECQK-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)NCCC(=O)N1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2E)-3-{[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]carbamoyl}prop-2-enoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.